The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide involves reacting 2-chloro-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide with 1-methyl-1H-tetrazole-5-thiol. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and in a suitable solvent, like dimethylformamide. The product can be purified by recrystallization or column chromatography.
The molecular structure of 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide has been elucidated using spectroscopic techniques, including 1H-NMR, 13C-NMR, and LC-MS/MS spectral data. The presence of the characteristic peaks corresponding to the tetrazole, thiazole, and benzothiazine moieties confirms the expected structure of the compound.
The mechanism of action of 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide as an anticancer agent is still under investigation. Preliminary studies suggest that it might exert its effects by inducing apoptosis in cancer cells. Further research is necessary to fully understand the underlying molecular mechanisms involved.
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide has shown promise as a potential anticancer agent in preclinical studies. In vitro studies have demonstrated its cytotoxic activity against A549 human lung adenocarcinoma cells with high selectivity, showing promise for further investigation as a potential therapeutic agent for lung cancer.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7